Product packaging for Buddledin A(Cat. No.:)

Buddledin A

Cat. No.: B1236708
M. Wt: 276.4 g/mol
InChI Key: SXWKLEULMBLXJM-PCRFWOPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buddledin A is a biologically active sesquiterpene isolated from various Buddleja species. This compound is of significant interest in natural product and pharmacological research due to its pronounced biological activities and unique caryophyllene-based skeletal structure . Research has demonstrated that this compound possesses notable antifungal properties. Bioassay-guided studies have identified it as the major compound responsible for the antifungal activity of Buddleja extracts against soil fungi such as Fusarium culmorum and Sordaria fimicola . Furthermore, this compound exhibits significant anti-inflammatory activity by modulating the arachidonate cascade. It acts as a dual inhibitor of key enzymes involved in eicosanoid generation, namely 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), with IC50 values of 50.4 µM and 13.7 µM, respectively . This mechanism underscores its relevance in investigations concerning inflammatory pathways. Given its validated bioactivities, this compound is a valuable reference standard and investigative tool for researchers in phytochemistry and natural product chemistry. It is instrumental for studies focusing on antimicrobial discovery, anti-inflammatory drug development, and the chemosystematics of the Buddleja genus . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O3 B1236708 Buddledin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[(1R,2R,4E,9S)-4,11,11-trimethyl-8-methylidene-3-oxo-2-bicyclo[7.2.0]undec-4-enyl] acetate

InChI

InChI=1S/C17H24O3/c1-10-7-6-8-11(2)15(19)16(20-12(3)18)14-13(10)9-17(14,4)5/h8,13-14,16H,1,6-7,9H2,2-5H3/b11-8+/t13-,14+,16-/m1/s1

InChI Key

SXWKLEULMBLXJM-PCRFWOPQSA-N

SMILES

CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C

Isomeric SMILES

C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)OC(=O)C)(C)C

Canonical SMILES

CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Buddledin a and Analogues

Total Synthesis Approaches to the Humulane (B1235185) Sesquiterpene Skeleton

The definitive proof of a natural product's structure and the ability to produce it in the laboratory is achieved through total synthesis. The central challenge in synthesizing humulane-type sesquiterpenes lies in the construction of the strained 11-membered macrocyclic ring. Chemists have devised several elegant strategies to tackle this challenge.

A prominent and powerful strategy for forming large rings is ring-closing metathesis (RCM) . This reaction uses specific catalysts, often based on ruthenium (e.g., Grubbs catalysts), to join two terminal alkenes within a single precursor molecule, thereby closing the ring. The first total synthesis of buddledone A, a related terpenoid, was accomplished using an 11-membered RCM as the key step. This approach highlights the efficiency of metathesis in forging the macrocyclic core of humulane-type structures.

Another key strategy involves intramolecular cyclizations of linear precursors. The Nozaki–Hiyama–Kishi (NHK) reaction , for example, is an effective method for creating the humulene (B1216466) lactone skeleton. This chromium(II)-mediated reaction forms a carbon-carbon bond between an aldehyde and a vinyl halide within the same molecule, proving highly effective for constructing the all-trans-humulene lactone framework.

Pharmacological Mechanisms and Cellular Target Engagements of Buddledin a in Vitro Studies

Anti-inflammatory Mechanistic Investigations

The anti-inflammatory effects of Buddledin A have been primarily attributed to its ability to modulate the arachidonic acid cascade through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as its influence on upstream signaling pathways.

Cyclooxygenase (COX) Pathway Modulation: Specific Inhibition of COX-2 Activity

In vitro assays have demonstrated that this compound exhibits an inhibitory effect on the cyclooxygenase (COX) enzyme. Specifically, in tests conducted on isolated rat peritoneal leukocytes, this compound showed inhibition of COX with an IC50 value of 13.7 µM. jetir.org The COX enzyme is a key player in the inflammatory response, with its isoform COX-2 being responsible for the production of prostaglandins (B1171923) that mediate inflammation. researchgate.net The inhibition of COX-2 is a significant mechanism for anti-inflammatory agents, as it can reduce the production of these inflammatory mediators. researchgate.net

Lipoxygenase (LOX) Pathway Modulation: Inhibition of 5-LOX Activity

This compound has also been shown to inhibit 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.netnih.gov In studies using elicited rat peritoneal leukocytes, this compound demonstrated an inhibitory effect on 5-LOX with an IC50 value of 50.4 µM. jetir.orgd-nb.info The 5-LOX pathway leads to the production of leukotrienes, which are involved in various inflammatory and allergic conditions. nih.gov

Dual COX-LOX Inhibition Profiles and Therapeutic Implications

The ability of this compound to inhibit both COX and 5-LOX pathways positions it as a dual inhibitor. researchgate.net This dual inhibition is a promising therapeutic strategy as it can simultaneously suppress the production of both prostaglandins and leukotrienes, which are significant mediators of inflammation. nih.gov Such a profile suggests a broader anti-inflammatory efficacy with potentially fewer side effects compared to agents that inhibit only one pathway. nih.gov Terpenoids, including sesquiterpenes like this compound, are recognized for their potent dual inhibition of COX and LOX. researchgate.net

Investigation of Upstream Signaling Pathways Regulating Eicosanoid Biosynthesis (e.g., NF-κB, MAPK)

The production of inflammatory mediators is regulated by upstream signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. wikipedia.orgnih.gov NF-κB is a key transcription factor that controls genes involved in inflammation and cell survival. wikipedia.orgnih.gov Its incorrect regulation is linked to many inflammatory diseases. wikipedia.org The MAPK signaling pathways are also crucial in mediating cellular responses to external stress and are involved in the regulation of inflammatory mediator synthesis. nih.gov Inhibition of these pathways can reduce the expression of inflammatory mediators. nih.gov Phytochemicals can modulate 5-LOX activity by influencing inflammatory signaling pathways like NF-κB, which in turn downregulates 5-LOX expression. researchgate.net While direct studies on this compound's effect on NF-κB and MAPK are not extensively detailed in the provided results, the modulation of these pathways is a known mechanism for other anti-inflammatory compounds and is a likely area for its action. researchgate.netplos.orgmdpi.com

Antimicrobial Efficacy and Mechanistic Investigations

This compound has also been investigated for its potential to combat various microbial pathogens.

Antibacterial Activity Against Specific Pathogens (E. coli, S. aureus, M. aurum)

Research has explored the antibacterial effects of compounds from the Buddleja genus against several bacteria. While specific minimum inhibitory concentration (MIC) values for pure this compound against Escherichia coli, Staphylococcus aureus, and Mycobacterium aurum are not detailed in the provided search results, related studies indicate activity within the plant genus. For instance, extracts from plants used traditionally to treat tuberculosis have shown activity against S. aureus and M. aurum. nih.govajol.info M. aurum is often used as a model for M. tuberculosis. ajol.info The general antibacterial activity of plant-derived compounds against these pathogens is well-documented, with various extracts showing inhibitory effects. nih.govrsc.orgmdpi.com

Antifungal Activity Against Dermatophytes (Trichophyton rubrum, T. interdigitale, Epidermophyton floccosum)

This compound has demonstrated notable in vitro antifungal activity, particularly against dermatophytic fungi responsible for common skin infections. Research has shown that this sesquiterpene is effective against Trichophyton rubrum, Trichophyton interdigitale, and Epidermophyton floccosum. researchgate.netnih.gov

In a key study, the minimum inhibitory concentration (MIC) of this compound against these three dermatophytes was determined to be 12 µg/mL, which corresponds to a molar concentration of 43 µM. researchgate.netacs.org This level of activity highlights its potential as a selective antifungal agent. The lipophilic extracts of Buddleja globosa stem bark, from which this compound was isolated, showed antifungal activity at 125 µg/mL against these same species. nih.govacs.org Further bioassay-guided fractionation identified this compound and its related compound, Buddledin B, as the primary active constituents responsible for this effect. nih.govacs.org

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against the specified dermatophytes.

Dermatophyte SpeciesMinimum Inhibitory Concentration (MIC)
Trichophyton rubrum12 µg/mL (43 µM)
Trichophyton interdigitale12 µg/mL (43 µM)
Epidermophyton floccosum12 µg/mL (43 µM)

Proposed Cellular Mechanisms of Action (e.g., Cell Wall Degradation, Cytoplasmic Membrane Damage, Mitosis Inhibition)

The precise mechanisms through which this compound exerts its antifungal effects are still under investigation, but several cellular processes are proposed as likely targets.

Cell Wall Degradation: One of the proposed mechanisms is the degradation of the fungal cell wall. tmkarpinski.com The fungal cell wall is a crucial structure for maintaining cellular integrity and shape, and its disruption can lead to cell lysis and death. libretexts.org The activity of this compound against soil fungi has been attributed to its ability to degrade the cell wall. tmkarpinski.com

Cytoplasmic Membrane Damage: Damage to the cytoplasmic membrane is another potential mechanism of action. nih.gov The cytoplasmic membrane controls the passage of substances into and out of the cell, and its damage can lead to the leakage of essential cellular contents and ultimately, cell death. plos.orgnih.gov Studies on other natural antimicrobial compounds have shown that they can cause cytoplasmic coagulation and increase membrane permeability. tmkarpinski.commdpi.com While direct evidence for this compound is still emerging, this remains a plausible mechanism.

Mitosis Inhibition: Inhibition of mitosis, the process of cell division, is another area of interest. cancer.govwikipedia.org Mitotic inhibitors work by disrupting the formation or function of microtubules, which are essential for chromosome separation during cell division. wikipedia.org This disruption halts the cell cycle, preventing proliferation. wikipedia.org While the direct action of this compound on mitosis in fungi has not been definitively established, it represents a potential avenue for its antifungal activity, given that other natural products exert their effects through this pathway. wikipedia.org

Other Emerging Bioactivities from Preclinical In Vitro Explorations

Beyond its established antifungal properties, preclinical in vitro studies have begun to explore other potential bioactivities of this compound and related compounds from the Buddleja genus. While research specifically on this compound in these areas is in its early stages, the broader chemical class and plant source suggest potential for other pharmacological effects.

For instance, extracts from Buddleja species, containing compounds like this compound, have been investigated for various other biological activities. These explorations are part of a larger effort to identify novel bioactive molecules from natural sources for potential therapeutic applications. scribd.comscribd.com The diverse biological activities reported for other compounds within the Buddleja genus, such as anti-inflammatory and acetylcholinesterase inhibitory effects, provide a basis for future investigation into the broader pharmacological profile of this compound. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Buddledin a

Identification of Key Pharmacophoric Elements for Observed Bioactivities

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and exert its activity. nih.govmdpi.com For Buddledin A, a sesquiterpene with noted biological activities, identifying its key pharmacophoric elements is essential for designing more potent and selective analogs.

While specific, detailed pharmacophore models for this compound are not extensively documented in the public domain, general principles of SAR suggest that the following structural features are likely crucial for its observed bioactivities, such as its antifungal and anti-inflammatory effects: frontiersin.orgresearchgate.net

α,β-Unsaturated Carbonyl Group: This Michael acceptor is a common feature in many bioactive natural products and is often involved in covalent interactions with biological targets, such as the active sites of enzymes.

Hydroxyl and Acetoxy Groups: The position and stereochemistry of these functional groups can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds with target residues.

The development of pharmacophore models often involves aligning a set of active compounds to identify common chemical features. nih.govarxiv.org For this compound and its analogs, this would involve comparing their structures and activities to deduce the critical elements responsible for their biological effects.

Influence of Stereochemistry and Conformation on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govmhmedical.com The specific spatial orientation of functional groups can dramatically affect how a molecule interacts with its biological target, which is itself a chiral entity. nih.govbiomedgrid.com

The biological activity of a molecule is highly dependent on its conformation, which is the spatial arrangement of its atoms that can be changed by rotation about single bonds. For a molecule like this compound, with its complex ring system, the conformational flexibility will be limited, but the preferred conformation will be critical for fitting into the binding site of a target protein.

The influence of stereochemistry on biological activity is a well-established principle in pharmacology. For instance, different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic and the other inactive or even toxic. solubilityofthings.com Therefore, the specific stereoisomer of this compound found in nature is likely the most active form, and any changes to its stereocenters would be expected to alter its biological profile significantly.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking, Cheminformatics)

Computational methods are indispensable tools in modern drug discovery and SAR analysis, providing insights that can guide the synthesis and testing of new compounds. dovepress.comuni-bonn.de

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound and its analogs, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured biological activities. Such models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. tjpr.orgnih.gov For this compound, molecular docking studies could be used to visualize how it fits into the active site of a target enzyme, such as cyclooxygenase (COX) or lipoxygenase (LOX), which are relevant to its anti-inflammatory activity. frontiersin.orgtjpr.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, molecular docking has been used to study the binding of related compounds to proteins implicated in neurodegenerative diseases. mdpi.comresearchgate.net

Cheminformatics: This field integrates computational and informational approaches to a range of problems in the field of chemistry. uni-bonn.de In the context of SAR, cheminformatics tools can be used to analyze large datasets of chemical structures and biological activities to identify patterns and relationships that might not be apparent from manual inspection. This can involve techniques like chemical space analysis and the generation of molecular similarity networks to explore the SAR of a compound series. optibrium.comnih.gov

Comparative SAR with Structurally Related Sesquiterpenes and Analogs (e.g., Buddledin B, C)

Comparing the SAR of this compound with its naturally occurring analogs, such as Buddledin B and Buddledin C, provides valuable insights into the structural requirements for activity. researchgate.netnih.gov By examining how small structural modifications between these compounds affect their biological profiles, researchers can deduce the importance of specific functional groups and structural features.

For instance, if Buddledin B, which may differ from this compound by the presence or absence of a hydroxyl or acetyl group, shows significantly different activity, this would highlight the importance of that specific functional group for the observed biological effect.

A search for related sesquiterpenes and their biological activities can further enrich the SAR understanding. For example, studies on other sesquiterpenes with anti-inflammatory or antifungal properties can reveal common structural motifs that are essential for these activities.

Advanced Analytical Methodologies in Buddledin a Research

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling (e.g., LC-MS/MS, GC-MS, LC-MS-NMR)

Hyphenated analytical methods, which combine a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex samples like plant extracts containing Buddledin A. researchgate.netresearchgate.net These techniques provide comprehensive data, enabling both the identification and quantification of individual components within a mixture. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for metabolite profiling and the analysis of trace-level compounds in complex biological matrices. nih.govresearchgate.net This technique couples the separation power of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). researchgate.net In the context of this compound research, LC-MS/MS can be employed to:

Identify this compound and its derivatives in crude plant extracts: By separating the components of an extract using LC, followed by fragmentation of the ions in the mass spectrometer, a unique "fingerprint" for each compound can be generated, allowing for its identification. jsbms.jp

Profile the metabolome of a plant species: This allows researchers to understand the broader chemical context in which this compound is produced. lcms.cz

Study the metabolism of this compound: When investigating the biological effects of this compound, LC-MS/MS can be used to detect and identify its metabolites in biological fluids or tissues. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. researchgate.net For sesquiterpenoids like this compound, which may possess some volatility, GC-MS can be a valuable tool. shimadzu.com The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. plantsjournal.com This method is often used for the phytochemical analysis of plant essential oils and extracts. nih.gov

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) represents a state-of-the-art hyphenated technique that provides an unparalleled level of structural information. researchgate.net By coupling LC with both MS and Nuclear Magnetic Resonance (NMR) spectroscopy, it is possible to obtain mass-to-charge ratio, molecular formula, and detailed structural information from a single chromatographic run. acdlabs.commicrocombichem.com While LC-MS can suggest the presence of a compound, NMR is crucial for the definitive elucidation of its structure, including stereochemistry. hyphadiscovery.commdpi.com The LC-SPE-NMR-MS configuration, where separated compounds are trapped on a solid-phase extraction (SPE) cartridge before being eluted into the NMR spectrometer, offers enhanced flexibility and sensitivity, making it ideal for the structural elucidation of novel natural products like derivatives of this compound. researchgate.net

Table 1: Comparison of Hyphenated Techniques in this compound Research

Technique Principle Primary Application in this compound Research Strengths
LC-MS/MS Separates compounds by liquid chromatography and identifies them based on their mass-to-charge ratio and fragmentation patterns. researchgate.net Metabolite profiling of plant extracts, identification of this compound and its metabolites. jsbms.jplcms.cz High sensitivity, high throughput, suitable for non-volatile compounds.
GC-MS Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. plantsjournal.com Analysis of volatile components in plant extracts possibly containing this compound. Excellent for volatile and semi-volatile compounds, extensive spectral libraries available.
LC-MS-NMR Combines LC separation with both MS for mass information and NMR for detailed structural elucidation. researchgate.netnih.gov Definitive structure determination of this compound and its novel derivatives. hyphadiscovery.commdpi.com Provides comprehensive structural information, including stereochemistry.

Quantitative Analysis and Purity Assessment Methods

Accurate quantification and purity assessment are critical for the biological evaluation of any natural product. Several analytical methods are employed to determine the concentration and purity of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a UV detector, is a widely used method for the quantitative analysis of natural products. plantsjournal.comjasco-global.com A calibration curve is typically generated using a purified standard of the compound of interest. truman.edu This method allows for the determination of the concentration of this compound in an extract or a purified sample. emerypharma.com The internal standard method can be employed to improve the accuracy and precision of the quantification by correcting for variations in injection volume. truman.edu

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and absolute method for purity assessment. bruker.comresearchgate.net Unlike chromatographic methods that rely on reference standards of the same compound, qNMR uses an internal standard of a different, certified pure compound. nih.govmestrelab.com By comparing the integral of a specific resonance of the analyte (this compound) with that of the internal standard, the purity of the sample can be determined with high accuracy. assay.works This technique is particularly valuable for the certification of reference materials. nih.gov

Table 2: Methods for Quantitative Analysis and Purity Assessment of this compound

Method Principle Application for this compound Key Considerations
HPLC-DAD/UV Separates the compound of interest and quantifies it based on its UV absorbance compared to a standard curve. jasco-global.comtruman.edu Determination of the concentration of this compound in extracts and formulations. Requires a pure reference standard of this compound; method validation is crucial. jasco-global.com
qNMR Determines the purity of a substance by comparing the integral of its NMR signal to that of a certified internal standard. bruker.comresearchgate.net Absolute purity assessment of this compound samples. Requires a certified pure internal standard; careful experimental setup and data processing are essential. mestrelab.comassay.works

High-Throughput Screening Methodologies for Bioactivity Assessment

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific biological activity. biorxiv.org This automated process is crucial in the early stages of drug discovery to identify "hits" from large compound libraries. acs.org For a natural product like this compound, HTS can be employed to efficiently screen for various bioactivities.

The process typically involves the use of multi-well plates where cells or biochemical targets are exposed to the test compounds. rsc.org Automated liquid handlers and readers are used to perform the assays and collect the data. biorxiv.org A variety of assay formats can be adapted for HTS, including:

Cell-based assays: These assays measure the effect of a compound on living cells, such as cell viability, proliferation, or the activation of specific signaling pathways. researchgate.net

Biochemical assays: These assays measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. acs.org

For sesquiterpenoids like this compound, HTS assays can be designed to screen for activities such as anticancer, anti-inflammatory, or antimicrobial effects. researchgate.net The "cell painting" assay, a high-content screening method, can provide detailed morphological profiles of cells treated with a compound, offering insights into its mechanism of action. researchgate.net

Table 3: High-Throughput Screening in this compound Research

Assay Type Description Relevance to this compound
Cell-Based HTS Automated screening of this compound's effects on various cell lines to assess cytotoxicity, anti-proliferative activity, etc. researchgate.net Rapidly identifies potential therapeutic areas for this compound.
Biochemical HTS Testing this compound against a panel of specific enzymes or receptors to identify molecular targets. acs.org Elucidates the mechanism of action of this compound.
High-Content Screening Utilizes automated microscopy to capture detailed images of cells treated with this compound, providing multiparametric data on its cellular effects. researchgate.net Offers deeper insights into the phenotypic changes induced by this compound.

Application of Advanced Imaging and Biophysical Techniques for Cellular Interaction Studies

To understand how this compound exerts its biological effects, it is crucial to study its interactions with cellular components. Advanced imaging and biophysical techniques provide the means to visualize and quantify these interactions at the molecular and cellular levels.

Fluorescence Microscopy is a powerful tool for visualizing the uptake and subcellular localization of molecules. nih.gov By labeling this compound with a fluorescent tag, its journey into and within living cells can be tracked in real-time. nih.govresearchgate.net Confocal fluorescence microscopy, in particular, allows for the acquisition of high-resolution, three-dimensional images of cells, revealing the specific organelles or compartments where the compound accumulates. nih.gov

Biophysical Techniques are employed to study the direct interactions between this compound and its potential protein targets. frontiersin.org These methods can provide quantitative data on binding affinity, kinetics, and thermodynamics. Some of the key techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon the binding of a ligand (this compound) to a protein, providing information on the binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy). biocompare.comdiva-portal.org

Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an analyte (this compound) to a protein immobilized on a sensor surface in real-time, yielding data on association and dissociation rates. biocompare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site of a small molecule on a protein and to study the conformational changes that occur upon binding.

These advanced techniques are instrumental in moving from the identification of a bioactive compound to a detailed understanding of its molecular mechanism of action.

Table 4: Advanced Imaging and Biophysical Techniques for Studying this compound

Technique Principle Application in this compound Research
Fluorescence Microscopy Uses fluorescently labeled molecules to visualize their distribution in cells. nih.gov Tracking the cellular uptake and subcellular localization of this compound. nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event to determine thermodynamic parameters. biocompare.com Quantifying the binding affinity and thermodynamics of this compound to its protein target.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding to measure real-time kinetics. biocompare.com Determining the on- and off-rates of the interaction between this compound and its target.
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural and dynamic information about molecular interactions. Identifying the binding site of this compound on its target protein and characterizing conformational changes.

Future Research Directions and Translational Perspectives for Academic Inquiry

Elucidating Comprehensive Biosynthetic Pathways and Regulatory Networks

The complete biosynthetic pathway of Buddledin A, a sesquiterpenoid found in species of the Buddleja genus, is yet to be fully elucidated. nih.govresearchgate.net While it is understood to be a sesquiterpenoid derived from a humulane (B1235185) skeleton, the specific enzymes and regulatory genes controlling its formation remain an area of active investigation. nih.gov Research into the biosynthetic pathways of related compounds, such as the lignan (B3055560) hinokinin, has identified potential routes involving primary substrates like (+)-pinoresinol and subsequent enzymatic modifications. ebi.ac.uk Similar comprehensive studies are needed for this compound to understand its production within the plant.

Further research should focus on identifying and characterizing the specific synthases, cyclases, and modifying enzymes involved in the conversion of farnesyl pyrophosphate (FPP) into the humulane scaffold and its subsequent transformation into this compound. Understanding the genetic and environmental factors that regulate the expression of these biosynthetic genes is also crucial. This knowledge could enable the metabolic engineering of plants or microbial systems for enhanced production of this compound and its analogs. Moreover, elucidating these pathways may reveal novel enzymes with potential applications in biocatalysis.

Detailed Molecular Target Profiling and "Omics" Integration (e.g., Proteomics in Target Discovery)

Initial studies have identified this compound as an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), suggesting its potential as an anti-inflammatory agent. researchgate.nettjpr.org However, a comprehensive understanding of its molecular interactions requires a broader profiling approach. Modern "omics" technologies, including proteomics, metabolomics, and transcriptomics, offer powerful tools to identify the full spectrum of molecular targets and pathways affected by this compound.

Proteomics can be employed to identify direct protein binding partners of this compound, moving beyond the initial COX and LOX findings. idrblab.net Integrating multi-omics data can provide a holistic view of the cellular response to this compound, revealing changes in protein expression, metabolite levels, and gene transcription. frontiersin.orgmdpi.com This integrated approach is crucial for understanding the compound's mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications. mdpi.com For instance, metabolomics studies on Pinus pinaster have shown that this compound levels can vary with environmental factors, highlighting the need to integrate environmental and metabolic data in research. core.ac.uk The use of advanced analytical techniques and bioinformatics platforms, such as DIABLO for N-integration, will be instrumental in making sense of these complex datasets. mixomics.orgplos.org

Development of Advanced In Vitro Disease Models for Mechanistic and Efficacy Studies (e.g., 3D Cell Culture, Organoids)

To bridge the gap between in vitro findings and clinical applications, the development of more physiologically relevant disease models is essential. nih.govnih.gov Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex cellular interactions and microenvironment of human tissues. wikipedia.orgibidi.com

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more accurate representation of in vivo conditions. wikipedia.orgibidi.compromega.jpibidi.com These models can better predict cellular responses to compounds like this compound. promega.jp For example, studying the effects of this compound on inflammatory pathways would be more insightful in a 3D co-culture model containing immune cells and tissue-specific cells than in a simple monolayer culture. nih.gov Organoids, which are patient-derived and can mimic the characteristics of specific diseases, are particularly promising for testing the efficacy of this compound in a personalized medicine context. biocompare.com The use of microfluidic "organ-on-a-chip" technology can further enhance these models by incorporating physiological fluid flow and multi-organ interactions. nih.govfrontiersin.org

Addressing Translational Research Gaps through Robust Preclinical Methodologies

Translational research aims to convert basic scientific discoveries into practical applications for human health. leicabiosystems.comcharite.de A significant challenge in this process is the "valley of death," where promising preclinical findings fail to translate into effective clinical therapies. mdpi.com To address this for this compound, robust and clinically relevant preclinical methodologies are necessary. nih.govnih.gov

This includes using animal models that more accurately mimic human diseases and employing relevant endpoints in these studies. nih.gov For instance, when evaluating the anti-inflammatory potential of this compound, it is important to use models that reflect the chronic inflammatory state seen in human conditions and to measure outcomes that are clinically meaningful. Furthermore, standardized preclinical testing protocols and a commitment to transparent data interpretation are crucial to building a solid foundation for potential clinical trials. mdpi.comnih.gov The development of "clinical trial in a dish" models using human cells can also help to de-risk the transition to human studies. leicabiosystems.com

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Discovery and SAR

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. shelf.iomit.edu These technologies can be applied to analyze large datasets, predict the biological activities of compounds, and optimize their structures. pecan.aipecan.ai For this compound, AI and ML can be used for several purposes.

Exploring Synergistic Interactions with Other Phytochemicals

Natural products often exist in complex mixtures, and their therapeutic effects can be due to the synergistic interactions of multiple compounds. mdpi.com The study of polyherbal formulations has shown that combinations of phytochemicals can lead to enhanced therapeutic effects and reduced side effects compared to single compounds. mdpi.com

Future research should investigate the potential synergistic effects of this compound with other phytochemicals found in Buddleja species or other medicinal plants. researchgate.net For example, combining this compound with other anti-inflammatory compounds, such as flavonoids or other terpenoids, could result in a more potent and broader-spectrum anti-inflammatory agent. tjpr.orgresearchgate.net In vitro and in vivo studies can be designed to test different combinations of compounds and to elucidate the mechanisms underlying any observed synergistic effects. This approach aligns with the principles of traditional herbal medicine and could lead to the development of novel, multi-targeted therapies.

Q & A

Q. How can researchers confirm the structural identity of Buddledin A using spectroscopic methods?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Compare spectral data (e.g., 1H^1H-NMR chemical shifts, COSY/HSQC correlations) with literature values for known analogs. For novel compounds, ensure purity (>95%) via HPLC and elemental analysis. Discrepancies in spectral peaks may indicate impurities or stereochemical variations, requiring re-isolation or advanced computational modeling (e.g., DFT calculations) .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Use bioassay-guided fractionation: extract raw material (e.g., plant tissue) with solvents of increasing polarity (hexane → ethyl acetate → methanol). Screen fractions for target bioactivity (e.g., antimicrobial assays). Isolate this compound via column chromatography (silica gel, Sephadex LH-20) and confirm purity with TLC/HPLC. Document solvent systems, retention times, and chromatographic conditions to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Conduct in vitro assays (e.g., IC50_{50} determination) using a logarithmic concentration range (e.g., 0.1–100 µM). Include positive/negative controls and triplicate measurements. Use nonlinear regression models (e.g., GraphPad Prism) to calculate efficacy/potency. Address solvent interference (e.g., DMSO cytotoxicity) by limiting concentrations to <0.1% v/v .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Perform orthogonal assays (e.g., CRISPR knockouts, thermal shift assays) to validate target engagement. Use omics approaches (transcriptomics/proteomics) to identify downstream pathways. Compare results across cell lines/species to rule out context-dependent effects. Statistical tools like ANOVA with post-hoc tests (Tukey’s) can quantify variability. Publish raw datasets and analysis pipelines to enable meta-analyses .

Q. What strategies optimize the synthetic yield of this compound analogs with modified pharmacophores?

Apply retrosynthetic analysis to identify key bond-forming steps. Optimize reaction conditions (catalyst loading, temperature) via Design of Experiments (DoE) methodologies. Monitor intermediates with LC-MS and troubleshoot side reactions (e.g., epimerization) using chiral HPLC. For enantioselective synthesis, employ asymmetric catalysis (e.g., organocatalysts, transition-metal complexes) and verify enantiomeric excess (ee) via chiral columns .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors (bioavailability, metabolism) using LC-MS/MS plasma profiling. Perform ADMET studies to assess solubility, plasma protein binding, and hepatic stability. Use animal models with genetic/pharmacological perturbations to isolate target-specific effects. Meta-analysis of dose-response curves across studies can identify confounding variables (e.g., formulation differences) .

Q. What computational methods predict this compound’s binding affinity to novel protein targets?

Use molecular docking (AutoDock Vina, Glide) with crystal structures or homology models. Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Apply machine learning models (e.g., Random Forest, CNNs) trained on structural fingerprints and bioactivity datasets. Cross-validate results with experimental SPR/ITC binding assays .

Methodological Guidelines

  • Data Reproducibility : Document all experimental parameters (e.g., instrument calibration, batch numbers of reagents) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Statistical Rigor : Predefine significance thresholds (e.g., α=0.05) and power calculations (β=0.2) during experimental design. Use tools like R or Python for robust data visualization (e.g., forest plots, PCA) .
  • Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias. Follow journal-specific guidelines for chemical nomenclature and spectral data deposition .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.